molecular formula C19H30O2 B14316537 2,3-Dimethyl-5-undecylcyclohexa-2,5-diene-1,4-dione CAS No. 105579-75-7

2,3-Dimethyl-5-undecylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B14316537
CAS No.: 105579-75-7
M. Wt: 290.4 g/mol
InChI Key: PSPVSOUWUHKHTD-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-undecylcyclohexa-2,5-diene-1,4-dione is a chemical compound with a unique structure that includes a cyclohexadiene ring substituted with dimethyl and undecyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5-undecylcyclohexa-2,5-diene-1,4-dione typically involves the alkylation of a cyclohexadiene derivative. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with a cyclohexadiene in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-undecylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the diene to a more saturated cyclohexane derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the cyclohexadiene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Halogenation reactions may use reagents like bromine or chlorine, while nucleophilic substitutions may involve organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,3-Dimethyl-5-undecylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3-Dimethyl-5-undecylcyclohexa-2,5-diene-1,4-dione exerts its effects involves interactions with molecular targets and pathways. For example, its electrophilic nature allows it to react with nucleophiles in biological systems, potentially leading to the inhibition of enzymes or other proteins. The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1,4-benzoquinone: A related compound with similar oxidation properties.

    2,3-Dimethyl-1,4-benzoquinone: Another quinone derivative with comparable reactivity.

    2,5-Dihydroxy-3-undecylcyclohexa-2,5-diene-1,4-dione: A compound with similar structural features but different functional groups.

Uniqueness

2,3-Dimethyl-5-undecylcyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern and the presence of both dimethyl and undecyl groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

105579-75-7

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

2,3-dimethyl-5-undecylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C19H30O2/c1-4-5-6-7-8-9-10-11-12-13-17-14-18(20)15(2)16(3)19(17)21/h14H,4-13H2,1-3H3

InChI Key

PSPVSOUWUHKHTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=CC(=O)C(=C(C1=O)C)C

Origin of Product

United States

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